Odorranain-I1 antimicrobial peptide
Description
Contextualization within Antimicrobial Peptide Research and Host Defense Systems
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are integral components of the innate immune system across all classes of life. wikipedia.org These naturally occurring peptides serve as a rapid, non-specific first line of defense against a wide array of pathogens, including bacteria, viruses, and fungi. nih.govresearchgate.net Their primary role is to eliminate invading microorganisms, often by disrupting their cellular membranes. benthamdirect.com Beyond their direct antimicrobial actions, AMPs can also modulate the host immune response, influencing processes like inflammation and wound healing. benthamdirect.com The growing challenge of antibiotic resistance has spurred significant research into AMPs as potential novel therapeutic agents. numberanalytics.com
Discovery and Isolation of Odorranain-I1 from Odorrana grahami Skin Secretions
Odorranain-I1 was discovered and isolated from the skin secretions of the Yunnanfu frog, Odorrana grahami. vulcanchem.comuniprot.orguniprot.org This amphibian species, found in the high-altitude regions of southwestern China, possesses a rich and diverse arsenal (B13267) of bioactive peptides in its skin, which serves as a crucial defense mechanism against environmental pathogens. vulcanchem.com The identification of Odorranain-I1 was accomplished through a "shotgun" cDNA cloning approach, a powerful technique that has led to the characterization of numerous AMPs from this single species. vulcanchem.com The peptide is synthesized as a precursor protein that includes a signal peptide and an acidic spacer domain before being cleaved to release the mature, active peptide. vulcanchem.com
Classification and Nomenclature of Odorranain-I1 within the Odorranain Peptide Family
Odorranain-I1 is a member of the odorranain family of antimicrobial peptides. researchgate.net This family is part of the larger superfamily of frog skin active peptides (FSAP). cpu-bioinfor.org The nomenclature of AMPs is not strictly standardized but often derives from the source organism. In this case, "Odorranain" indicates its origin from the Odorrana genus of frogs. The "I1" designation distinguishes it from other odorranain peptides isolated from the same species, such as Odorranain-B1, -HP, -D1, and others. vulcanchem.comcpu-bioinfor.org Unlike some other odorranains that feature a disulfide-bridged structure, Odorranain-I1 is a linear peptide, lacking cysteine residues, which suggests a distinct mechanism of action. vulcanchem.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFFTLIKAANKLINKTVNKEAGKGGLEIMA |
Origin of Product |
United States |
Molecular Characterization and Structural Biology of Odorranain I1
Primary Amino Acid Sequence Analysis and Identification
Odorranain-I1 is a member of the odorranain family of antimicrobial peptides, which are isolated from the skin secretions of the odorous frog, Odorrana grahami. nih.govresearchgate.net One notable member of this family, designated odorranain-NR, is composed of 23 amino acids. nih.govresearchgate.net The primary sequence of odorranain-NR has been identified as GLLSGILGAGKHIVCGLTGCAKA. nih.govresearchgate.net This sequence information was determined through molecular cloning of the cDNA from the frog's skin. nih.govresearchgate.net The precursor proteins of these peptides typically contain a signal peptide, an N-terminal acidic spacer domain, and a Lys-Arg processing site, which are cleaved to produce the mature peptide. nih.govnih.gov
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
|---|---|---|---|---|---|
| 1 | Glycine (G) | 9 | Glycine (G) | 17 | Glycine (G) |
| 2 | Leucine (L) | 10 | Alanine (B10760859) (A) | 18 | Leucine (L) |
| 3 | Leucine (L) | 11 | Glycine (G) | 19 | Threonine (T) |
| 4 | Serine (S) | 12 | Lysine (B10760008) (K) | 20 | Glycine (G) |
| 5 | Glycine (G) | 13 | Histidine (H) | 21 | Cysteine (C) |
| 6 | Isoleucine (I) | 14 | Isoleucine (I) | 22 | Alanine (A) |
| 7 | Leucine (L) | 15 | Valine (V) | 23 | Lysine (K) |
| 8 | Glycine (G) | 16 | Cysteine (C) |
Spectroscopic and Biophysical Characterization of Secondary and Tertiary Structures
The three-dimensional structure of antimicrobial peptides is crucial for their biological activity. Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are instrumental in determining the secondary and tertiary structures of peptides like Odorranain-I1. nih.gov
Alpha-Helical Conformation Analysis
Many antimicrobial peptides, including some from the Odorrana genus, are known to adopt an α-helical conformation, particularly in membrane-mimicking environments. mdpi.comnih.gov For instance, Odorranain-C1, another peptide from Odorrana grahami, is characterized as an α-helical cationic antimicrobial peptide. nih.gov The formation of an α-helix is often induced when the peptide interacts with the hydrophobic environment of a bacterial membrane. nih.gov This helical structure is stabilized by intramolecular hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues ahead in the sequence. youtube.com
Beta-Sheet Conformation Analysis
While α-helices are common, some antimicrobial peptides can also form β-sheet structures. nih.gov A β-sheet consists of extended polypeptide chains, known as β-strands, which are connected laterally by hydrogen bonds. youtube.com The presence of bulky amino acids can favor the formation of β-sheets. youtube.com In some cases, a single peptide can even switch between β-sheet and α-helical conformations depending on the polarity of its environment. nih.gov The disulfide bond in some peptides can link two anti-parallel β-strands. nih.gov
Disulfide Bond Mapping and Structural Implications
A key structural feature of many odorranain peptides is the presence of an intramolecular disulfide bond. nih.govresearchgate.net This bond forms between two cysteine residues, creating a cyclic portion within the peptide. In the case of odorranain-NR, an unusual intramolecular disulfide-bridged hexapeptide segment is present. nih.govresearchgate.net This is distinct from the more common heptapeptide (B1575542) disulfide bridge found in the nigrocin family of antimicrobial peptides. nih.govresearchgate.net Disulfide bonds are critical for stabilizing the three-dimensional structure of proteins and peptides, which in turn is vital for their biological function. nih.govresearchgate.net The specific linkage of these bonds can be determined using techniques like mass spectrometry. nih.gov
Structural Homology and Divergence within the Odorranain Peptide Family
The odorranain peptide family exhibits both homology and divergence in its members. For example, while odorranain-NR shares some similarity with the nigrocin family, it is classified as a novel family due to its unique disulfide bridge and the distinct -AKA fragment at its C-terminus. nih.govresearchgate.net Peptides isolated from other Odorrana species, such as Odorrana ishikawae, show relationships to those from Odorrana grahami and Odorrana hosii. nih.govnih.gov These peptides from O. ishikawae belong to various families including esculentin, palustrin, brevinin, and nigrocin, and they all contain a C-terminal cyclic heptapeptide domain. nih.gov This indicates a common evolutionary origin with diversification in sequence and structure.
Biosynthesis and Molecular Genetics of Odorranain I1
The journey from a genetic code to a functional antimicrobial peptide is a multi-step process involving the transcription and translation of a precursor protein, which then undergoes post-translational modifications to yield the mature, active peptide.
Cloning and Characterization of cDNA Encoding Odorranain-I1 Precursor
The genetic blueprint for Odorranain-I1 is encoded in a complementary DNA (cDNA) molecule, which has been identified through "shotgun" cloning techniques from a cDNA library constructed from the skin of Odorrana grahami. nih.gov This powerful approach has led to the characterization of an astounding 372 distinct cDNA sequences, which encode 107 novel antimicrobial peptides from a single specimen. nih.gov These peptides have been categorized into 30 diverse groups, with 24 of these, including the Odorranain-I1 family, being previously unknown. nih.gov
The cDNAs encoding amphibian antimicrobial peptides, including those for Odorranains, typically reveal a conserved precursor protein architecture. This precursor molecule is a composite structure, essential for the correct synthesis and processing of the final active peptide. It is organized into three distinct domains:
A Signal Peptide: This N-terminal sequence acts as a molecular "zip code," directing the nascent polypeptide chain into the endoplasmic reticulum for secretion. This region is generally highly conserved across different AMP families. researchgate.netnih.gov
An Acidic Spacer Region: Following the signal peptide is an acidic pro-sequence, rich in acidic amino acid residues. The precise function of this spacer is not fully elucidated but is thought to play a role in the correct folding of the precursor and in preventing premature activation of the peptide. nih.govresearchgate.net
The Mature Peptide Sequence: At the C-terminus of the precursor lies the sequence of the mature Odorranain-I1 peptide. This is the portion of the precursor that will be cleaved and released as the final, biologically active antimicrobial agent. nih.govresearchgate.net
The release of the mature Odorranain-I1 from its precursor is facilitated by a specific enzymatic cleavage at a designated processing site, typically a Lys-Arg motif, located between the acidic spacer and the mature peptide sequence. nih.gov
| Component of Precursor | Function | Typical Characteristics |
| Signal Peptide | Directs protein for secretion | Highly conserved N-terminal sequence |
| Acidic Spacer | Assists in folding; prevents premature activation | Rich in acidic amino acids |
| Mature Peptide | The final, active antimicrobial molecule | C-terminal sequence |
| Cleavage Site | Point of enzymatic processing | Often a Lys-Arg motif |
Table 1: General Structure of the Odorranain-I1 Precursor Protein
Transcriptional Regulation and Gene Expression Patterns in Odorrana grahami
The production of Odorranain-I1 is a tightly controlled process, governed by the transcriptional regulation of its corresponding gene. While specific studies on the transcriptional control of the Odorranain-I1 gene are not yet available, general principles of AMP gene regulation in amphibians provide a framework for understanding this process.
The expression of AMP genes in amphibians can be both constitutive, providing a constant level of defense, and inducible, with expression levels increasing in response to microbial threats. This regulation is mediated by various transcription factors that bind to specific DNA sequences in the promoter regions of the AMP genes. In amphibians, it has been shown that Rel/NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factors play a crucial role in the host defense system. nih.gov The presence of structural motifs for these response elements in the genes of amphibian AMPs suggests a common ancestral control mechanism for innate immunity from insects to vertebrates. nih.gov
The primary site of synthesis for Odorranain-I1, like other skin-derived AMPs, is the granular glands within the frog's skin. researchgate.netnih.gov These specialized glands are responsible for producing and secreting a cocktail of bioactive molecules, including AMPs, upon stimulation, such as in response to injury or infection. While skin is the principal location of expression, the possibility of expression in other tissues cannot be entirely ruled out without further tissue-specific expression analysis for the Odorranain-I1 gene.
Evolutionary Analysis and Phylogenetics of Odorranain Peptides
The remarkable diversity of antimicrobial peptides within a single species like Odorrana grahami is a testament to a dynamic evolutionary process. The Odorranain peptide family, including Odorranain-I1, has likely arisen through a series of gene duplication events followed by rapid diversification. This "birth-and-death" model of evolution is a common theme for multigene families involved in immunity.
The patterns of diversification observed in the numerous AMPs from O. grahami suggest that several genetic mechanisms are at play. These include:
Point mutations: Single nucleotide changes in the DNA sequence can lead to alterations in the amino acid sequence of the peptide, potentially affecting its antimicrobial activity and spectrum. nih.gov
Insertions and Deletions: The addition or removal of nucleotides can cause frameshifts or changes in the length of the peptide, leading to novel functionalities. nih.gov
Oligonucleotide "Shuffling": Recombination events can lead to the shuffling of DNA segments, creating new combinations of peptide domains and contributing to the vast diversity of AMPs. nih.gov
Phylogenetic analyses of antimicrobial peptides from ranid frogs have shown that the distribution and sequences of these peptides are often species-specific, making them valuable markers for taxonomic and phylogenetic studies. While a specific phylogenetic tree detailing the evolutionary relationships within the Odorranain peptide family and the precise placement of Odorranain-I1 is not yet published, it is clear that the Odorranain peptides represent a distinct lineage within the broader family of anuran antimicrobial peptides. The high degree of sequence variation among the different Odorranain groups suggests a rapid evolution, likely driven by the constant selective pressure exerted by a wide range of pathogens in the frog's environment.
Mechanisms of Antimicrobial Action of Odorranain I1
Microbial Membrane Interaction and Permeabilization
The primary and most well-understood mechanism of Odorranain-I1's antimicrobial action is the disruption of the microbial cell membrane. This process is initiated by the electrostatic attraction between the positively charged amino acid residues in the peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
While direct experimental evidence exclusively detailing the precise pore formation model for Odorranain-I1 is still emerging, the mechanisms can be inferred from studies on the broader family of odorranain peptides and other similar AMPs. The primary models for AMP-induced pore formation are the barrel-stave, toroidal, and carpet models.
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning themselves like the staves of a barrel to form a central aqueous pore. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the channel.
Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend and fold back on themselves, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. This results in a continuous curvature of the membrane.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
Studies on related peptides from Odorrana grahami suggest that pore formation is a key part of their antimicrobial activity researchgate.net. The amphipathic structure of Odorranain-I1 makes the toroidal or carpet models plausible mechanisms for its action.
The formation of pores or the detergent-like disruption of the microbial membrane by Odorranain-I1 inevitably leads to a loss of membrane integrity. This has been observed in studies of closely related odorranain peptides, such as Odorranain-C1, which has been shown to disrupt the integrity of the bacterial membrane, causing rupture and cell death nih.gov. This breach of the membrane barrier results in the leakage of essential intracellular components, including ions, metabolites, and even larger molecules like proteins and nucleic acids. The uncontrolled efflux of these cellular contents disrupts the electrochemical gradients across the membrane, leading to a collapse of cellular functions and ultimately, cell death. Transmission electron microscopy studies of another related peptide, Odorranain-NR, have revealed that its disruptive effects on microbial morphology can vary depending on the target microorganism, suggesting a potentially complex and adaptable mechanism of membrane disruption among the odorranain family nih.govresearchgate.net.
Intracellular Target Modulation and Inhibition of Microbial Processes
Beyond direct membrane disruption, there is evidence to suggest that peptides from Odorrana grahami can translocate across the microbial membrane and interact with intracellular targets researchgate.net. The cationic nature of Odorranain-I1, particularly its lysine-rich C-terminus, makes it a candidate for interacting with negatively charged intracellular molecules like nucleic acids.
A proposed secondary mechanism for Odorranain-I1 involves its interaction with microbial DNA and RNA. Studies on the peptidome of Odorrana grahami have indicated that some peptides can induce DNA condensation researchgate.net. While direct experimental validation for Odorranain-I1 is pending, its chemical properties suggest a potential for such interactions. By binding to nucleic acids, the peptide could interfere with crucial cellular processes such as DNA replication and transcription, thereby inhibiting the synthesis of new genetic material and essential proteins.
Inhibition of protein synthesis is another potential intracellular target for antimicrobial peptides. Once inside the microbial cell, Odorranain-I1 could potentially interact with ribosomes, the cellular machinery responsible for protein production. By binding to ribosomal components, the peptide could disrupt the translation process, leading to the cessation of protein synthesis and, consequently, cell death. However, specific research on Odorranain-I1's effect on protein synthesis is required to confirm this mechanism.
Differential Mechanisms Against Diverse Microbial Pathogens
Odorranain-I1, an antimicrobial peptide (AMP) isolated from the skin secretions of the Yunnan frog (Odorrana grahami), demonstrates broad-spectrum activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. vulcanchem.com Like many cationic AMPs, its primary mode of action involves disrupting the microbial cell membrane. vulcanchem.commdpi.com The peptide's amphipathic nature, characterized by a high proportion of hydrophobic residues and cationic lysine (B10760008) residues, facilitates this process. vulcanchem.com The initial interaction is typically electrostatic, with the positively charged peptide binding to the negatively charged components of microbial cell surfaces, followed by membrane permeabilization and cell lysis. vulcanchem.comnih.gov However, the specific mechanisms and efficiency of Odorranain-I1 can differ significantly depending on the structural and compositional variations of the cell envelopes of different pathogens. researchgate.netnih.gov
Gram-Positive Bacterial Susceptibility
Odorranain family peptides exhibit potent activity against Gram-positive bacteria. mdpi.com The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan and the presence of teichoic acids, which impart a strong negative charge to the surface. This anionic nature facilitates the strong electrostatic attraction of the cationic Odorranain-I1 peptide.
The proposed mechanism involves:
Electrostatic Binding: The positively charged lysine residues in Odorranain-I1 bind to the negatively charged teichoic and lipoteichoic acids within the bacterial cell wall. nih.gov
Membrane Disruption: Following this initial binding, the peptide's hydrophobic N-terminal domain embeds into the lipid bilayer of the cytoplasmic membrane. vulcanchem.com This insertion destabilizes membrane integrity, leading to the formation of pores or channels, a process consistent with models like the "barrel-stave" or "toroidal pore" mechanism. vulcanchem.comnih.gov This disruption leads to the leakage of intracellular contents and ultimately, cell death.
Research on related Odorranain peptides has demonstrated significant efficacy against pathogenic Gram-positive bacteria. For instance, studies on brevinin-1OS, another peptide from an Odorrana species, showed potent activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, these peptides have been shown to be effective in both inhibiting the formation of and eradicating established biofilms of these bacteria. mdpi.com
| Pathogen | MIC Range (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.84–5.83 | vulcanchem.com |
Gram-Negative Bacterial Susceptibility
The activity of Odorranain-I1 against Gram-negative bacteria is notable, though the mechanism is more complex due to the structure of the bacterial cell envelope. vulcanchem.comfrontiersin.org Gram-negative bacteria possess a protective outer membrane composed of lipopolysaccharide (LPS), which acts as an initial barrier to many antimicrobial agents.
The mechanism against Gram-negative bacteria is believed to occur in a multi-step process:
Outer Membrane Permeabilization: The cationic peptide first interacts with the negatively charged LPS on the outer membrane. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruptions and allowing the peptide to traverse the outer membrane.
Inner Membrane Disruption: After crossing the outer membrane, Odorranain-I1 interacts with the inner cytoplasmic membrane in a manner similar to its action on Gram-positive bacteria, causing permeabilization, loss of membrane potential, and cell lysis. vulcanchem.com
While effective, some studies on related Odorranain peptides, such as brevinin-1OS and odorranain-NR, have shown comparatively weaker activity against certain Gram-negative strains like Escherichia coli when compared to their potent effects on Gram-positive bacteria. nih.govmdpi.com This difference is often attributed to the barrier function of the outer membrane.
| Pathogen | MIC Range (μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 5.83–8.20 | vulcanchem.com |
Antifungal Activity Spectrum
Odorranain peptides have demonstrated a broad spectrum of antifungal activity. researchgate.netvulcanchem.com The cell envelope of fungi, such as Candida albicans, is a primary target. The fungal cell wall is rich in negatively charged mannoproteins and phosphomannan, which provides an electrostatic attraction for the cationic Odorranain-I1.
The antifungal mechanism is thought to involve the disruption of the plasma membrane, which lies beneath the cell wall. nih.gov After an initial electrostatic interaction with the cell wall, the peptide accesses and destabilizes the fungal plasma membrane, leading to increased permeability and cell death. nih.gov Studies on related peptides from Odorrana frogs have confirmed significant activity against the yeast Candida albicans, a common human pathogen. mdpi.com This broad-spectrum activity highlights its potential as a template for developing agents that can combat infections from diverse pathogens. vulcanchem.com
Antiviral Activity Potential
While specific studies on the antiviral activity of Odorranain-I1 are limited, the general characteristics of cationic antimicrobial peptides suggest a potential for such activity. nih.gov Many AMPs exert antiviral effects through several mechanisms, including direct interaction with the viral particle or interference with the viral life cycle.
Potential antiviral mechanisms for AMPs like Odorranain-I1 could include:
Disruption of the Viral Envelope: For enveloped viruses, the peptide could directly disrupt the lipid envelope in a manner analogous to its effect on bacterial membranes, leading to viral inactivation.
Inhibition of Viral Attachment: The peptide might bind to viral glycoproteins or host cell receptors, thereby blocking the attachment of the virus to its target cell.
Research on other AMPs has shown that specific amino acid composition, such as a higher percentage of arginine residues, can enhance antiviral potency, particularly against viruses like HIV. nih.gov While Odorranain-I1 is rich in lysine, future studies could explore whether modifications to its structure could optimize its antiviral potential.
Compound and Protein List
| Name | Type |
| Odorranain-I1 | Antimicrobial Peptide |
| Odorranain-NR | Antimicrobial Peptide |
| Brevinin-1OS | Antimicrobial Peptide |
| Buforin II | Antimicrobial Peptide |
| Temporins | Antimicrobial Peptide |
| Brevinins | Antimicrobial Peptide |
| Esculentin-1 | Antimicrobial Peptide |
| Palustrin-OG1 | Antimicrobial Peptide |
| Nigrocin-OG13 | Antimicrobial Peptide |
| LL-37 | Antimicrobial Peptide |
| Magainin I | Antimicrobial Peptide |
| Cecropin A | Antimicrobial Peptide |
| Ceragenins (CSA-44, CSA-131) | Synthetic Antimicrobial Agents |
| Lysine | Amino Acid |
| Arginine | Amino Acid |
| Phenylalanine | Amino Acid |
| Leucine | Amino Acid |
| Isoleucine | Amino Acid |
| Glutamic acid | Amino Acid |
| Lipopolysaccharide (LPS) | Biomolecule |
| Teichoic Acid | Biomolecule |
| Peptidoglycan | Biomolecule |
| Vancomycin (B549263) | Antibiotic |
| Gentamicin | Antibiotic |
| Colistin (B93849) | Antibiotic |
| Chlorhexidine | Antiseptic |
Structure Activity Relationship Sar and Peptide Engineering of Odorranain I1 and Its Analogs
Influence of Peptide Length on Antimicrobial Efficacy
The length of an antimicrobial peptide is a crucial determinant of its efficacy, selectivity, and mechanism of action. While specific truncation studies on Odorranain-I1 have not been detailed, research on other amphibian peptides demonstrates the importance of optimal length. For instance, studies on the wasp venom peptide anoplin (B1578421), which is also a short, cationic AMP, have shown that both C-terminal truncation and subsequent lipidation significantly impact its bioactivity. nih.gov A series of truncated and palmitoylated anoplin analogs (pal-ano-9 to pal-ano-5) were synthesized to investigate how chain length affects antimicrobial and hemolytic properties. nih.gov
Role of Net Charge in Microbial Selectivity and Potency
The net positive charge of cationic AMPs is fundamental to their initial interaction with negatively charged microbial membranes. mdpi.commdpi.com Odorranain-I1 possesses a significant net charge of +7, which facilitates its electrostatic attraction to anionic components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. vulcanchem.com This interaction is the first step in membrane disruption.
General studies on AMPs have consistently shown that increasing the net positive charge can enhance antimicrobial potency, up to a certain threshold. mdpi.comnih.gov For example, work on V13K analogs demonstrated that increasing the net charge from +4 to +8 enhanced antimicrobial activity. However, further increasing the charge to +9 or greater dramatically increased hemolytic activity, indicating a loss of selectivity. nih.gov This highlights a delicate balance: while a sufficient positive charge is essential for potent antimicrobial action, an excessive charge can lead to indiscriminate lysis of host cells, such as erythrocytes. mdpi.comnih.gov Therefore, engineering Odorranain-I1 by substituting neutral or acidic residues with basic amino acids (e.g., Lysine (B10760008), Arginine) could boost its potency, but each modification would need to be assessed to ensure microbial selectivity is maintained or improved.
Hydrophobicity and Amphipathicity Optimization for Enhanced Activity
Hydrophobicity and the spatial segregation of hydrophobic and hydrophilic residues (amphipathicity) are key to the membrane-disrupting capabilities of AMPs. mdpi.comnih.govnih.gov Once electrostatically drawn to the microbial surface, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer, leading to permeabilization. Odorranain-I1's sequence features a predominantly hydrophobic N-terminal region and a more polar C-terminal half, suggesting an amphipathic structure. vulcanchem.com
Optimizing hydrophobicity is a common strategy in peptide engineering. nih.govnih.gov Increasing hydrophobicity can lead to stronger membrane interactions and greater antimicrobial potency. However, excessive hydrophobicity is often correlated with increased toxicity to host cells, as it promotes non-specific interactions with zwitterionic eukaryotic membranes. nih.govnih.gov Studies on mastoparan (B549812) peptides, for instance, showed that the most hydrophobic analog had the highest hemolytic activity, while a slightly less hydrophobic version displayed superior selectivity. nih.gov For Odorranain-I1, this suggests that targeted substitutions—for example, replacing certain non-polar amino acids with others of varying hydrophobicity (e.g., Alanine (B10760859) to Leucine or Tryptophan)—could fine-tune its activity. The goal is to identify an optimal hydrophobic-hydrophilic balance that maximizes microbial membrane disruption while minimizing damage to host cells.
Rational Design Strategies for Enhanced Antimicrobial Properties
Rational design involves making specific, knowledge-based modifications to a peptide's structure to improve its function. This approach relies on an understanding of the roles of individual amino acids and structural motifs.
Specific amino acid substitutions can be used to probe the function of different peptide regions and enhance activity. A study on wuchuanin-A1, a peptide from Odorrana wuchuanensis, provides a relevant example of this strategy. nih.gov Through computational analysis and subsequent synthesis, researchers designed an analog with enhanced antibacterial properties by making specific substitutions. nih.gov This type of rational modification, if applied to Odorranain-I1, could involve replacing key residues to increase net charge, optimize the hydrophobic moment, or stabilize a secondary structure like an α-helix, which is a common conformation for membrane-active AMPs. For example, substituting a residue like Glycine with Alanine could increase helical propensity, while replacing a Serine with a Lysine would increase the net positive charge.
The following table illustrates hypothetical substitutions in an Odorranain-I1 analog and their predicted impact, based on established principles of AMP design.
| Peptide/Analog | Sequence Modification | Predicted Effect | Rationale |
| Odorranain-I1 | GFFTLIKAANKLINKTVNKEAGKGGLEIMA | Native Activity | Baseline for comparison. |
| Analog 1 (Increased Charge) | GFFTLIKAANKLINKK VNKEAGKGGLEIMA | Potentially higher antimicrobial potency; possible increase in hemolysis. | Substitution of Threonine (T) at position 16 with Lysine (K) increases the net positive charge. |
| Analog 2 (Increased Hydrophobicity) | GFFTLIKAANKLINKTVNKEAGW GGLEIMA | Potentially higher antimicrobial and hemolytic activity. | Substitution of Alanine (A) at position 22 with Tryptophan (W) increases overall hydrophobicity. |
| Analog 3 (Enhanced Amphipathicity) | GFFA LIKAANKLINKTVNKEAGKGGLEIMA | Potentially altered selectivity and potency. | Substitution of Threonine (T) at position 4 with Alanine (A) could modify the hydrophobic face and moment. |
This table is for illustrative purposes and based on general principles of antimicrobial peptide design.
Modifications at the N- and C-termini are powerful tools for improving peptide stability and activity. nih.govnih.govrsc.org C-terminal amidation is a very common post-translational modification in amphibian AMPs. nih.gov This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and often enhancing its antimicrobial activity and resistance to host carboxypeptidases. nih.gov A study on amurin-9KY, a peptide from the frog Rana kunyuensis, demonstrated that C-terminal amidation was essential for its antimicrobial activity. nih.gov Given that Odorranain-I1 is a linear peptide from a frog, it is highly probable that its native form is C-terminally amidated, or that introducing this modification to a synthetic version would be beneficial.
N-terminal modifications, such as acylation with a fatty acid (lipidation), can significantly increase a peptide's hydrophobicity and promote stronger interactions with the lipid membrane, often leading to enhanced potency. nih.gov However, as with other hydrophobicity enhancements, this must be balanced against potential increases in cytotoxicity.
Odorranain-I1 is a linear peptide lacking the cysteine residues needed for intramolecular disulfide bonds. vulcanchem.com This contrasts with many other peptides from Odorrana frogs, such as Odorranain-NR, which contains a disulfide-bridged cyclic segment. nih.govnovoprolabs.com The presence of a cyclic "Rana box" domain is a common feature in peptides from the Ranidae family and is known to be important for their structure and function. nih.gov
While Odorranain-I1 is naturally linear, peptide engineering can introduce conformational constraints through artificial cyclization (e.g., head-to-tail backbone cyclization). This strategy can offer several advantages, including:
Increased Proteolytic Stability: Cyclic peptides are often more resistant to degradation by exopeptidases, which can increase their in-vivo half-life.
Enhanced Activity and Selectivity: By reducing conformational flexibility, cyclization can lock the peptide into its most active three-dimensional shape, potentially leading to more potent and selective interactions with microbial membranes.
Studies on other AMPs have shown that cyclization can improve stability and, in some cases, enhance antimicrobial activity and selectivity, making it a viable strategy for the rational design of more robust Odorranain-I1 analogs.
Incorporation of Unnatural Amino Acids and Peptidomimetics
The incorporation of unnatural amino acids and the development of peptidomimetics are common strategies to enhance the properties of antimicrobial peptides. These modifications can lead to increased stability against proteases, improved antimicrobial potency, and reduced toxicity. Unnatural amino acids, which are not among the 20 common proteinogenic amino acids, can introduce novel chemical functionalities and conformational constraints. Peptidomimetics are compounds that mimic the essential elements of a peptide's structure but with a modified backbone, often leading to improved bioavailability.
At present, there are no published studies detailing the synthesis or biological evaluation of Odorranain-I1 analogs containing unnatural amino acids or peptidomimetic scaffolds. Therefore, no data tables or detailed research findings on this specific topic for Odorranain-I1 can be provided.
Computational Modeling and In Silico Peptide Design for Odorranain-I1 Analogs
Computational modeling and in silico design are powerful tools in modern drug discovery. These methods allow researchers to predict the three-dimensional structure of peptides, simulate their interactions with microbial membranes, and design novel analogs with potentially enhanced activity. Techniques such as molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM), and various machine learning algorithms are employed to understand the structural basis of antimicrobial activity and to guide the rational design of new peptide candidates.
A thorough search of scientific literature and protein databases did not yield any specific studies focused on the computational modeling or in silico design of Odorranain-I1 analogs. While general platforms and methodologies for such studies are well-established, their specific application to Odorranain-I1 has not been reported. Consequently, there are no computational findings, predictive models, or in silico-derived structural data for Odorranain-I1 analogs to present.
While research on other antimicrobial peptides from the Odorrana genus and other amphibian species is ongoing, Odorranain-I1 itself appears to be an understudied peptide in the context of peptide engineering and computational analysis. Future research may yet explore the potential of modifying this peptide to develop new antimicrobial agents.
Synergistic Interactions of Odorranain I1
Synergistic Effects with Conventional Antibiotics Against Drug-Resistant Microorganisms
The combination of antimicrobial peptides with conventional antibiotics represents a promising strategy to combat the growing threat of multidrug-resistant (MDR) bacteria. nih.govnih.gov Generally, AMPs can enhance the effectiveness of traditional antibiotics through various mechanisms, such as increasing the permeability of the bacterial membrane, which allows antibiotics easier access to their intracellular targets. frontiersin.orgmdpi.com This synergistic action can restore the effectiveness of antibiotics to which bacteria have developed resistance. frontiersin.org
For instance, studies on other AMPs have demonstrated significant synergistic effects. The AMP arenicin-1, when combined with antibiotics like ampicillin, erythromycin, and chloramphenicol, shows synergistic killing of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.org The mechanism often involves the AMP disrupting the bacterial membrane, facilitating the entry of the antibiotic. frontiersin.org Another example is the human AMP LL-37, which exhibits synergy with antibiotics such as tigecycline (B611373) and moxifloxacin (B1663623) against Clostridioides difficile. frontiersin.org
While specific research detailing the synergistic interactions of Odorranain-I1 with conventional antibiotics is not yet available, the known membrane-disrupting mechanism of many AMPs suggests a high potential for such synergy. Combination therapy could lower the minimum inhibitory concentration (MIC) of both Odorranain-I1 and the partner antibiotic, potentially reducing the development of resistance. nih.govnih.gov This remains a critical area for future investigation to unlock the full therapeutic potential of Odorranain-I1 against drug-resistant pathogens.
Conjugation with Nanomaterials for Enhanced Antimicrobial Activity (e.g., Silver Nanoparticles)
The conjugation of antimicrobial peptides with nanomaterials, particularly silver nanoparticles (AgNPs), is an innovative approach to boost antimicrobial efficacy. nih.gov AgNPs themselves possess antimicrobial properties, and when combined with AMPs, they can exhibit a powerful synergistic effect. ifoodmm.cn This conjugation can improve the stability of the peptide and enhance its activity. researchgate.net
While direct studies on Odorranain-I1 are limited, research on a related peptide, Odorranain-A-OA1, demonstrates the potential of this strategy. The covalent conjugation of Odorranain-A-OA1 with AgNPs was found to significantly enhance its antimicrobial activity against E. coli when compared to the peptide or nanoparticles alone. researchgate.net This enhanced effect is attributed to the ability of the peptide to guide the nanoparticles to the bacterial membrane and the dual-action of membrane disruption by the peptide and the multifaceted antimicrobial mechanisms of the AgNPs. researchgate.net
The conjugation of AMPs to nanoparticles can be achieved through various methods, often involving a linker to ensure the peptide's structural integrity and activity. nih.govmdpi.com The resulting nano-bio-material often shows increased stability and a reduced likelihood of inducing resistance. nih.gov
Table 1: Illustrative Example of Enhanced Activity through Nanoparticle Conjugation (Odorranain-A-OA1) This table is based on findings for a related Odorranain peptide and serves to illustrate the potential for Odorranain-I1.
| Compound/Conjugate | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Odorranain-A-OA1 + AgNPs | E. coli | Enhanced antimicrobial activity compared to individual components. | researchgate.net |
| Peptide-AgNP Conjugate | General Pathogens | Increased stability and bioavailability of the peptide. | nih.gov |
| Colistin-AgNPs | Gram-Negative Bacteria | Higher antimicrobial activity than colistin (B93849) or AgNPs alone. | mdpi.com |
Synergistic Potential in Biofilm Eradication and Inhibition
Bacterial biofilms are notoriously difficult to eradicate due to their protective extracellular matrix, which limits the penetration of many antibiotics. nih.gov Antimicrobial peptides are considered a promising tool against biofilms because some can both prevent biofilm formation and disrupt established biofilms. nih.gov
There is currently no specific research on the synergistic effects of Odorranain-I1 on biofilm eradication. However, studies on other peptides from the Odorrana genus highlight the anti-biofilm potential within this family. For example, N-terminal derivatives of the Brevinin-1 peptide, isolated from Odorrana schmackeri, have been shown to inhibit the formation of biofilms by strains like S. aureus and E. faecalis, and also to eradicate mature biofilms. mdpi.com
The general mechanisms by which AMPs can act synergistically to combat biofilms include:
Inhibiting initial attachment: Preventing bacteria from adhering to surfaces, the first step in biofilm formation. nih.gov
Disrupting the biofilm matrix: Degrading the extracellular polymeric substance (EPS) that holds the biofilm together.
Killing bacteria within the biofilm: Penetrating the biofilm and killing the resident bacteria, often in combination with conventional antibiotics. nih.gov
A combined strategy, for instance using a micropatterned surface along with an antibiotic, has shown a synergistic effect in reducing Pseudomonas fluorescens biofilms by over 1000-fold compared to either approach alone. nih.gov This suggests that combining a peptide like Odorranain-I1 with other anti-biofilm agents or technologies could be a highly effective strategy.
Table 2: Anti-Biofilm Activity of Related Peptides from the Odorrana Genus This table presents data for other peptides to illustrate the potential anti-biofilm capabilities of peptides from this genus.
| Peptide | Target Organism | Activity | Reference |
|---|---|---|---|
| Brevinin-1OS derivatives (OSd, OSe, OSf) | S. aureus (including MRSA) | Inhibition of biofilm formation and eradication of mature biofilms. | mdpi.com |
| Brevinin-1OS derivatives (OSd, OSe, OSf) | E. faecalis | Disruption of established biofilms. | mdpi.com |
| Japonicin-2LF | MRSA | Inhibition and removal of biofilms. | nih.gov |
Host Defense and Immunomodulatory Functions of Odorranain I1
Role in the Innate Immune System of the Amphibian Host
Odorranain-I1 is a key element of the innate immune system of Odorrana grahami. researchgate.netresearchgate.net The skin of this amphibian species is a rich source of a diverse array of antimicrobial peptides (AMPs), which collectively provide a potent defense against a wide range of pathogens. researchgate.net This remarkable diversity suggests a highly evolved and complex strategy for host defense.
The primary role attributed to these peptides, including by extension Odorranain-I1, is to act as a rapid, non-specific chemical barrier that protects the organism from microbial invasion through the skin. researchgate.netresearchgate.net Like many AMPs, Odorranain-I1 is a cationic and amphipathic molecule, structural characteristics that are crucial for its antimicrobial action, which typically involves the disruption of microbial cell membranes. researchgate.net The secretion of these peptides is a fundamental defense mechanism for amphibians, which inhabit environments teeming with potential pathogens. researchgate.net
Below is a summary of peptides identified in Odorrana grahami that contribute to its innate immunity.
| Peptide Group | Example Peptide(s) |
| Odorranain | Odorranain-I1, Odorranain-J1, Odorranain-K1 |
| Brevinin | Brevinin-1E-OG6 |
| Nigrocin | Nigrocin-OG |
| Esculentin | Esculentin-1-OG, Esculentin-2-OG |
This table showcases the diversity of antimicrobial peptide families found in Odorrana grahami, highlighting the complex nature of its innate immune defenses. researchgate.net
Investigation of Immunomodulatory Properties in in vitro and ex vivo Systems
A comprehensive search of scientific databases yields no specific studies investigating the immunomodulatory properties of Odorranain-I1 in in vitro or ex vivo systems. While the broader class of antimicrobial peptides is known for its ability to modulate the immune response beyond direct killing of microbes, research has not yet focused on whether Odorranain-I1 possesses such activities. mdpi.comnih.gov Functions such as chemotaxis, the ability to attract immune cells to a site of infection, or the capacity to influence immune cell differentiation have not been documented for this specific peptide.
Interaction with Host Immune Cells and Cytokine Modulation in Research Models
Similarly, there is a lack of available data from research models detailing the specific interactions between Odorranain-I1 and host immune cells, such as macrophages, lymphocytes, or neutrophils. Consequently, its effect on the modulation of cytokines—the signaling proteins that mediate inflammatory and immune responses—remains uncharacterized.
Studies on other amphibian peptides, such as certain cathelicidins, have shown significant immunomodulatory effects, including the ability to suppress or stimulate the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in macrophage cell lines. mdpi.com However, these findings cannot be directly extrapolated to Odorranain-I1 without specific experimental evidence. The unique amino acid sequence and structure of each AMP determine its specific biological functions, and therefore, dedicated studies are required to elucidate the immunomodulatory profile of Odorranain-I1.
Bacterial Resistance Mechanisms to Odorranain I1 and Antimicrobial Peptides
Extracellular Strategies of Microbial Resistance
As a primary defense, bacteria employ extracellular mechanisms to neutralize AMPs in the surrounding environment, thereby preventing them from reaching the bacterial cell membrane. nih.gov These strategies include the secretion of enzymes that degrade the peptides and the production of proteins or other molecules that bind to and sequester the AMPs. nih.govmdpi.com
Enzymatic Degradation of Peptides by Microbial Proteases
One of the most direct methods of resistance is the enzymatic destruction of AMPs. nih.gov Many pathogenic bacteria secrete proteases that can cleave and inactivate these peptides. scirp.orgscirp.org The susceptibility of an AMP to proteolysis depends on its structure; for instance, simple linear peptides are often more vulnerable than those with more complex, constrained conformations. mdpi.com Gram-positive and Gram-negative bacteria produce a variety of proteases, including serine, cysteine, and metalloproteases, that have been shown to degrade various AMPs. nih.govresearchgate.net For example, the trypsin-like proteases produced by Porphyromonas gingivalis, a bacterium associated with periodontal disease, can degrade human defensins. scirp.orgresearchgate.net Similarly, Salmonella Typhimurium produces an outer membrane endopeptidase called PgtE, which specifically degrades linear cationic AMPs. mdpi.com The effectiveness of these proteases provides a significant survival advantage in protease-rich environments, such as those found during infection. scirp.org
| Bacterial Species | Protease | Protease Class | Antimicrobial Peptide(s) Degraded |
|---|---|---|---|
| Porphyromonas gingivalis | Gingipains | Cysteine Protease | Human α- and β-defensins, LL-37 |
| Salmonella Typhimurium | PgtE | Omptin (Serine Protease) | LL-37, C18-G |
| Prevotella bivia | Not specified | Not specified | LL-37, RC-101, PSC-RANTES, LSA-5, DJ007 |
| Porphyromonas asaccharolytica | Not specified | Not specified | LL-37, RC-101, PSC-RANTES, LSA-5, DJ007 |
Sequestration and Binding by Bacterial Surface Proteins
Beyond degradation, bacteria can neutralize AMPs by sequestering them. This involves the production and secretion of proteins that bind to the AMPs, preventing them from reaching their membrane targets. nih.govoup.com A notable example is the lactoferrin-binding protein B (LbpB), secreted by pathogens like Moraxella bovis and Neisseria gonorrhoeae. oup.com The LbpB protein possesses a highly anionic, intrinsically disordered domain that can trap cationic AMPs, such as lactoferricin. This interaction leads to the formation of phase-separated droplets containing both the LbpB and the AMPs, effectively neutralizing the antimicrobial's function. oup.com Other surface structures, such as pili, can also contribute to resistance by blocking AMPs from accessing the cell membrane. mdpi.com
Microbial Cell Surface Modifications Conferring Resistance
Bacteria can fundamentally alter the structure and chemical properties of their cell envelope to reduce their susceptibility to AMPs. These modifications often involve changing the net surface charge to repel cationic peptides or physically reinforcing the cell wall to withstand peptide-induced damage. nih.gov
Alterations in Membrane Charge (e.g., D-alanylation of Teichoic Acids, Lysyl-Phosphatidylglycerol Synthesis)
A widespread mechanism in both Gram-positive and some Gram-negative bacteria involves the enzymatic modification of anionic phospholipids (B1166683) in the cell membrane. biorxiv.orgdntb.gov.ua The Multiple Peptide Resistance Factor (MprF) protein is a key enzyme in this process. biorxiv.orgbiorxiv.org MprF modifies the anionic lipid phosphatidylglycerol (PG) by adding a positively charged amino acid, such as lysine (B10760008) or alanine (B10760859). biorxiv.orgnih.gov This reaction converts the anionic PG into cationic lysyl-phosphatidylglycerol (Lysyl-PG) or zwitterionic alanyl-phosphatidylglycerol (Ala-PG). biorxiv.orgbohrium.com The resulting increase in positive charge on the membrane surface reduces the binding affinity of cationic AMPs and can also stabilize the membrane against peptide-induced disruption. biorxiv.orgnih.gov This modification has been linked to resistance against a variety of AMPs and peptide antibiotics like daptomycin. biorxiv.org
| Modification Mechanism | Enzyme/System Involved | Target Molecule | Effect on Cell Surface | Resulting Resistance |
|---|---|---|---|---|
| D-alanylation | Dlt operon | Teichoic acids (Gram-positives) | Increases positive charge | Electrostatic repulsion of cationic AMPs |
| Lysyl-phosphatidylglycerol Synthesis | MprF (Multiple peptide resistance factor) | Phosphatidylglycerol (PG) | Increases positive charge | Reduced AMP binding and membrane stabilization |
| Alanyl-phosphatidylglycerol Synthesis | MprF | Phosphatidylglycerol (PG) | Reduces net negative charge (zwitterionic) | Reduced AMP binding and membrane stabilization |
Cell Wall Remodeling and Thickening
The bacterial cell wall, primarily composed of peptidoglycan, provides structural integrity and is a key barrier against environmental stresses, including AMPs. youtube.com Some bacteria can respond to the presence of cell wall-targeting antibiotics or peptides by remodeling and thickening this protective layer. nih.govmdpi.com For instance, certain strains of Staphylococcus aureus resistant to the glycopeptide antibiotic vancomycin (B549263) (VISA strains) exhibit significantly thickened cell walls. mdpi.com This thickened peptidoglycan layer is thought to act as a physical barrier, trapping the antimicrobial molecules and preventing them from reaching their ultimate target at the cytoplasmic membrane. mdpi.com This "trapping" mechanism effectively reduces the concentration of the peptide that reaches the site of action, thereby conferring resistance. nih.gov
Capsule and Extracellular Polymeric Substance Production as a Shield
Many bacteria produce an outermost layer of polysaccharides known as a capsule or slime layer. nih.gov This capsule can act as a physical shield, preventing AMPs from accessing the bacterial cell membrane. mdpi.comnih.gov The capsule polysaccharide (CPS) of pathogens like Klebsiella pneumoniae has been shown to mediate resistance to AMPs by limiting their interaction with membrane targets. nih.gov The dense, often negatively charged matrix of the capsule can bind and sequester cationic AMPs, preventing their diffusion towards the cell surface.
In the context of biofilms—communities of bacteria encased in a self-produced matrix—this protective layer is composed of extracellular polymeric substances (EPS). nih.govnih.gov The EPS matrix, consisting of polysaccharides, proteins, and extracellular DNA, forms a highly effective barrier that prevents antimicrobials from penetrating the biofilm and reaching the embedded bacteria. nih.govnih.gov This barrier function is a primary reason why bacteria within a biofilm are significantly more resistant to antimicrobial agents than their free-living, planktonic counterparts. nih.gov
Intracellular Mechanisms of Resistance
Bacteria have developed complex intracellular strategies to withstand the antimicrobial onslaught of peptides that successfully breach the cell envelope. These internal defense systems are critical for bacterial survival and can confer resistance to a broad spectrum of antimicrobial agents, including AMPs. The primary intracellular resistance mechanisms involve the active removal of the peptides from the cell and the alteration of the peptides' molecular targets.
Efflux Pump Expression and Peptide Expulsion
One of the most significant intracellular defense mechanisms is the active efflux of antimicrobial peptides from the bacterial cytoplasm. nih.gov This process is mediated by various families of transporter proteins known as efflux pumps, which function to expel a wide range of toxic compounds, including AMPs. nih.govnih.gov The overexpression of these pumps can prevent AMPs from reaching their intracellular targets and accumulating to lethal concentrations. elifesciences.org
Efflux pumps are found in both Gram-positive and Gram-negative bacteria and are major contributors to antimicrobial resistance. nih.gov They are classified into several superfamilies based on their structure, energy source, and substrate specificity. The most prominent families involved in AMP resistance are the ATP-binding cassette (ABC) transporters, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. nih.gov
Recent research has demonstrated that even within a genetically identical bacterial population, there can be heterogeneous expression of efflux pumps. elifesciences.orgelifesciences.org This means that a subpopulation of bacteria can exhibit enhanced efflux activity, allowing them to survive treatment with an AMP like tachyplesin, even without acquiring genetic mutations. elifesciences.orgbiorxiv.org For instance, studies on Escherichia coli and Pseudomonas aeruginosa have shown that phenotypic variants with high efflux activity can survive tachyplesin treatment. elifesciences.org The AcrAB-TolC efflux system, a member of the RND family, is a well-documented example of a pump that confers resistance to AMPs such as protamine and polymyxin (B74138) B. elifesciences.org
The table below summarizes the major families of efflux pumps involved in antimicrobial peptide resistance.
| Efflux Pump Superfamily | Energy Source | Known Peptide Substrates | Bacterial Examples |
| ATP-binding cassette (ABC) | ATP hydrolysis | Various AMPs | Gram-positive and Gram-negative bacteria |
| Major Facilitator Superfamily (MFS) | Proton motive force | Diverse small molecules, some AMPs | Ubiquitous in bacteria |
| Resistance-Nodulation-Division (RND) | Proton motive force | Proline-rich AMPs, polymyxins | Primarily Gram-negative bacteria (E. coli, P. aeruginosa) |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium or proton gradient | Cationic compounds | Bacteria, Archaea, Eukaryotes |
Efforts to counteract this resistance mechanism include the development of efflux pump inhibitors (EPIs). For example, the FDA-approved antidepressant sertraline (B1200038) has been shown to inhibit tachyplesin efflux, thereby increasing the efficacy of the peptide against stationary phase bacteria. elifesciences.org
Target Modification and Bypass Mechanisms
Besides actively expelling AMPs, bacteria can also develop resistance by modifying the intracellular targets of these peptides. crstoday.com This strategy prevents the AMP from binding to its target, rendering it ineffective even if it reaches the cytoplasm. crstoday.com Target modification can occur through spontaneous mutations in bacterial genes or through the acquisition of new genes that encode for modifying enzymes. nih.gov
The intracellular targets of AMPs are diverse and can include DNA, RNA, proteins, and essential enzymes involved in cellular processes like cell wall synthesis, protein synthesis, and DNA replication. asm.orgnih.gov Bacteria have evolved specific modifications for many of these targets to evade the action of different classes of antimicrobial agents.
A key example of target modification is the alteration of molecules involved in cell wall synthesis. While the primary interaction of many AMPs is with the cell membrane, some can interfere with intracellular components of cell wall production. For instance, some AMPs target lipid II, a precursor molecule in peptidoglycan synthesis. nih.gov Bacteria can develop resistance by altering the structure of lipid II, thereby preventing the binding of the AMP. nih.gov
Similarly, bacteria can modify the components of their protein synthesis machinery. Resistance to antibiotics that target the ribosome, for instance, can arise from mutations in ribosomal proteins or rRNA, or through enzymatic modification of the rRNA that prevents drug binding. mdpi.com While less documented specifically for AMPs, this mechanism is a plausible route for resistance to peptides that may interfere with translation.
The following table provides examples of target modification mechanisms that confer resistance to antimicrobial agents, which could be relevant for AMPs with intracellular targets.
| Cellular Target | Modification Mechanism | Consequence for Antimicrobial Action | Example Antimicrobials |
| Ribosomes (rRNA) | Enzymatic methylation of the binding site | Reduced affinity of the antimicrobial to the ribosome | Macrolides, Lincosamides |
| DNA Gyrase/Topoisomerase IV | Point mutations in the genes encoding the enzyme subunits | Prevents the binding of the antimicrobial, allowing DNA replication to proceed | Quinolones |
| RNA Polymerase | Point mutations in the β-subunit | Prevents the binding of the antimicrobial, allowing transcription to proceed | Rifamycins |
| Cell Wall Precursors (e.g., Lipid II) | Alterations in the structure of the precursor molecule | Prevents the binding of the antimicrobial, allowing cell wall synthesis to continue | Vancomycin, some AMPs |
| Dihydropteroate Synthase (DHPS) | Mutations in the folP gene | Reduced affinity for sulfonamides, allowing folate synthesis | Sulfonamides |
Advanced Methodologies for Research on Odorranain I1
Application of Peptidomics and Proteomics in Discovery and Characterization
The discovery of Odorranain-I1 is a direct result of advanced peptidomic and proteomic strategies applied to amphibian skin secretions. researchgate.net Unlike conventional proteomics, which focuses on large proteins, peptidomics targets the comprehensive identification and characterization of naturally occurring peptides. nih.gov This approach is particularly crucial for antimicrobial peptides (AMPs), which are often too small to be detected by standard proteomic workflows. nih.gov
The discovery process for peptides from Odorrana grahami involved a multi-step methodology. researchgate.net Initially, skin secretions were fractionated using size-exclusion chromatography, often with a medium like Sephadex G-50, to separate molecules based on their size. researchgate.net Fractions exhibiting antimicrobial activity were then subjected to further purification by reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The purified peptides were subsequently analyzed using mass spectrometry to determine their precise molecular weights and amino acid sequences. Concurrently, genomic and transcriptomic analyses of the frog's skin tissue were performed to clone the cDNAs encoding the peptide precursors. researchgate.net This combined "peptidomics and genomics" approach was instrumental, leading to the characterization of 107 novel AMPs from a single specimen, including Odorranain-I1. researchgate.net
Table 1: Peptidomics Workflow for Odorranain-I1 Discovery
| Step | Technique | Purpose | Finding |
|---|---|---|---|
| 1. Sample Collection | Stimulation of Skin Secretion | Obtain raw material containing a complex mixture of peptides. | A rich source of diverse bioactive peptides was collected. |
| 2. Fractionation | Sephadex G-50 Gel Filtration | Separate peptides from larger proteins and other molecules based on size. | Peaks with antimicrobial activity were isolated for further analysis. researchgate.net |
| 3. Purification | Reverse-Phase HPLC (RP-HPLC) | Achieve high-purity separation of individual peptides from the active fractions. | Dozens of distinct peptide fractions were isolated. researchgate.net |
| 4. Characterization | Mass Spectrometry & Edman Degradation | Determine the exact molecular mass and amino acid sequence of the purified peptides. | The primary structure of Odorranain-I1 and other peptides was identified. researchgate.net |
Advanced Microscopy Techniques for Mechanism Elucidation
Understanding how Odorranain-I1 and related peptides exert their antimicrobial effects requires visualizing their interaction with microbial cells at an ultrastructural level. Advanced microscopy techniques, particularly Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for this purpose. researchgate.netnih.gov
Transmission Electron Microscopy (TEM) has been used to investigate the mechanisms of action for antimicrobial peptides discovered in Odorrana grahami. researchgate.netnih.gov TEM analysis of bacteria treated with these peptides has revealed various modes of action, including the formation of pores in the cell membrane, the peeling off of cell walls, and the induction of DNA condensation within the cytoplasm. researchgate.net For TEM studies, bacterial cells are typically treated with the peptide, fixed (e.g., with glutaraldehyde), post-fixed with osmium tetroxide to preserve cellular structures, stained with heavy metals like uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast, and embedded in resin before being thinly sectioned for observation. researchgate.netnih.gov
Scanning Electron Microscopy (SEM) provides complementary information by imaging the surface topography of microbial cells. nih.gov SEM studies on other cationic AMPs have shown that they can cause significant morphological changes, such as the formation of blisters, surface wrinkling, and cell swelling or shortening. nih.govnih.gov These observations provide direct visual evidence of membrane disruption. nih.gov A novel SEM-based technique involves staining with phosphotungstic acid (PTA), where compromised cell envelopes of affected bacteria allow the stain to enter the entire cell. nih.gov This results in brighter images under the electron beam, enabling rapid, quantifiable assessment of antimicrobial efficacy. nih.gov
Table 2: Comparison of Advanced Microscopy Techniques for AMP Mechanism Analysis
| Technique | Principle | Information Gained | Typical Observations with AMPs |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultra-thin specimen. | Provides high-resolution, two-dimensional images of the internal cell structure (ultrastructure). | Membrane disruption, pore formation, cytoplasmic leakage, DNA condensation. researchgate.net |
| Scanning Electron Microscopy (SEM) | An electron beam scans the surface of a specimen, detecting secondary electrons. | Provides three-dimensional-like images of the surface topography and morphology of the cell. | Cell surface blebbing, blistering, wrinkling, filamentation, or cell lysis. nih.gov |
Utilization of Heterologous Expression Systems for Recombinant Production
The natural yield of Odorranain-I1 from frog secretions is insufficient for extensive research or potential therapeutic development. Therefore, recombinant production in heterologous expression systems is a critical enabling technology. The methylotrophic yeast Pichia pastoris has emerged as a particularly effective and widely used platform for producing antimicrobial peptides. nih.govnih.govfrontiersin.org
While studies on the specific recombinant expression of Odorranain-I1 are not widely published, the successful production of a related peptide, Odorranain-C1, in P. pastoris demonstrates the viability of this system for the Odorranain family. nih.gov The process involves synthesizing the gene for the peptide, often with codon optimization to match the expression host, and inserting it into a P. pastoris expression vector. nih.govnih.gov The yeast then secretes the peptide into the culture medium, simplifying purification. This system offers several advantages, including high expression levels, correct protein folding and disulfide bond formation, and post-translational modifications, which can be crucial for peptide activity. nih.govnih.gov
Table 3: Advantages of Pichia pastoris for Recombinant AMP Production
| Feature | Description | Relevance to Odorranain-I1 |
|---|---|---|
| High-Yield Secretion | Capable of secreting recombinant proteins to high densities (grams per liter). nih.gov | Enables cost-effective, large-scale production for further research and development. |
| Post-Translational Modifications | Can perform eukaryotic modifications like glycosylation and disulfide bond formation. | Crucial for the activity of peptides like Odorranain-NR, which has an intramolecular disulfide bridge. nih.gov |
| Low Endotoxin Levels | As a eukaryotic system, it does not produce endotoxins like bacterial systems (E. coli). | Simplifies the purification process for peptides intended for biological assays. |
| Methanol-Inducible Promoter | The AOX1 promoter allows for tightly controlled, high-level protein expression induced by methanol. | Allows cell mass to be grown to high density before inducing peptide production, which can be toxic to the host. nih.gov |
Development and Application of In Vitro Biofilm Models for Efficacy Assessment
Bacteria frequently exist in biofilms, which are communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.net Biofilms confer significantly increased resistance to conventional antibiotics and host immune defenses. researchgate.net Therefore, evaluating the efficacy of Odorranain-I1 against biofilms is essential. Advanced in vitro biofilm models are designed to mimic the complex, three-dimensional structure and environment of real-world infections far better than traditional tests using free-floating (planktonic) bacteria. nih.gov
Several types of in vitro models are used to assess the anti-biofilm potential of antimicrobial agents:
CDC Biofilm Reactor: This system uses standardized coupons that can be sampled over time to assess biofilm growth and its response to treatment under controlled hydrodynamic conditions. nih.gov
Colony Drip Flow Reactor (CDFR): This model is used to grow robust, thick biofilms under continuous nutrient flow, simulating chronic infections. nih.gov
Tissue-Simulating Models: More complex models aim to recapitulate the host environment. Examples include the ex vivo porcine skin explant model, which uses actual dermal tissue to grow biofilms, or artificial dermis models made of collagen and hyaluronic acid. researchgate.netnih.gov These are particularly relevant for testing treatments for wound infections.
Multi-species Biofilm Models: Since many infections are polymicrobial, models incorporating multiple species (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans) are used to assess efficacy in a more clinically realistic context. nih.govnih.gov
The assessment of Odorranain-I1 using these models would involve growing a mature biofilm, applying the peptide, and then quantifying the remaining viable bacteria, often through colony-forming unit (CFU) counts or advanced imaging like confocal laser scanning microscopy. frontiersin.org Such studies are critical to determining if the peptide can penetrate the biofilm matrix and kill the embedded bacteria.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Odorranain-I1 |
| Odorranain-C1 |
| Odorranain-NR |
| Odorranain-HP |
| Glutaraldehyde |
| Osmium tetroxide |
| Uranyl acetate |
| Lead citrate |
| Phosphotungstic acid |
| Methanol |
| Collagen |
Research Gaps and Future Directions for Odorranain I1
Elucidation of Comprehensive Structure-Function Paradigms for Optimized Design
A significant gap in the current understanding of Odorranain-I1 lies in the detailed elucidation of its structure-function relationship. While its primary sequence and basic physicochemical properties are known, a high-resolution, three-dimensional structure is not yet available. vulcanchem.com Understanding how specific amino acid residues contribute to its antimicrobial potency, spectrum of activity, and interaction with microbial membranes is crucial for rational design and optimization.
Future research should focus on:
High-Resolution Structural Studies: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to determine the three-dimensional structure of Odorranain-I1 in different environments (e.g., aqueous solution vs. membrane-mimetic environments).
Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid residue with alanine to identify key residues essential for antimicrobial activity. This can pinpoint the specific contributions of cationic and hydrophobic residues to membrane disruption.
Computational Modeling and Simulation: Using molecular dynamics simulations to model the interaction of Odorranain-I1 with bacterial membranes at an atomic level. This can provide insights into the peptide's mechanism of action, such as pore formation or membrane destabilization.
A deeper understanding of these structure-function paradigms will enable the targeted modification of the peptide to enhance its efficacy and selectivity. nih.gov
Strategies to Enhance Peptide Stability and Protease Resistance in Research Models
A major hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases present in biological fluids. nih.govd-nb.info While Odorranain-I1's stability has been noted, comprehensive studies on its degradation profile in various research models are lacking.
Future research strategies should include:
Incorporation of Non-Standard Amino Acids: Replacing L-amino acids with their D-isomers at protease-sensitive sites can significantly enhance resistance to enzymatic degradation without necessarily compromising antimicrobial activity. nih.gov
Peptide Cyclization: Introducing covalent bonds to cyclize the peptide (either head-to-tail or side-chain-to-side-chain) can restrict its conformation, making it less accessible to proteases.
Chemical Modifications: Modifying the N- and C-termini (e.g., acetylation or amidation) or incorporating fluorinated amino acids can increase stability. nih.govresearchgate.net
The following table outlines potential strategies to improve the stability of antimicrobial peptides like Odorranain-I1.
| Strategy | Description | Potential Advantages |
| D-Amino Acid Substitution | Replacing specific L-amino acids with their D-isomers. | High resistance to proteolysis; can maintain antimicrobial activity. nih.gov |
| Peptide Cyclization | Forming a cyclic peptide structure through chemical ligation. | Increased conformational rigidity and protease resistance. nih.gov |
| Terminal Modification | Acetylation of the N-terminus or amidation of the C-terminus. | Blocks exopeptidase activity; can enhance biological activity. |
| Fluorination | Incorporation of fluorinated amino acids. | Increased chemical and thermal stability; enhanced hydrophobicity. researchgate.net |
Addressing and Overcoming Resistance Development in Laboratory Settings
While antimicrobial peptides are often touted as being less prone to inducing resistance compared to conventional antibiotics, resistance can still emerge. imrpress.com The mechanisms by which bacteria might develop resistance to Odorranain-I1 are currently unknown and represent a critical research gap.
Future investigations should aim to:
Serial Passage Experiments: Exposing bacteria to sub-lethal concentrations of Odorranain-I1 over multiple generations to select for resistant mutants and subsequently analyze the genetic and phenotypic changes.
Identification of Resistance Mechanisms: Investigating the potential mechanisms of resistance, which could include modification of the bacterial cell envelope, active efflux of the peptide, or enzymatic degradation. nih.govaimspress.com
Understanding how bacteria can evade the action of Odorranain-I1 is paramount for developing strategies to mitigate resistance and ensure long-term viability as a therapeutic candidate. nih.gov
Exploration of Novel Bio-Inspired Analogues and Derivatives with Improved Characteristics
The natural sequence of Odorranain-I1 serves as a template for the design of novel analogues with enhanced properties. Limited research has been conducted on creating and testing derivatives of Odorranain-I1. The exploration of such analogues is a promising avenue for future research. nih.gov
Key areas for future development include:
Truncated Peptides: Identifying the minimal active sequence of Odorranain-I1 and creating shorter, more cost-effective peptides.
Hybrid Peptides: Combining the active domains of Odorranain-I1 with sequences from other antimicrobial peptides to create hybrid molecules with novel or broader activity spectra.
Tuning Amphipathicity and Cationicity: Systematically modifying the balance of hydrophobic and cationic residues to optimize the therapeutic index—maximizing antimicrobial activity while minimizing toxicity to host cells.
The table below presents a hypothetical comparison of Odorranain-I1 and potential future analogues, illustrating the goals of such derivatization studies.
| Peptide | Modification from Wild-Type Odorranain-I1 | Target Improvement |
| Odorranain-I1 (Wild-Type) | - | Baseline |
| Odorranain-I1-Analogue 1 | Truncation of non-essential residues | Reduced production cost, improved tissue penetration |
| Odorranain-I1-Analogue 2 | Substitution with D-amino acids at key sites | Enhanced protease stability nih.gov |
| Odorranain-I1-Analogue 3 | Increased net positive charge | Stronger initial interaction with bacterial membranes |
| Odorranain-I1-Analogue 4 | Optimized hydrophobic moment | Enhanced membrane disruption with higher selectivity |
Expanding the Scope of Research Applications Beyond Direct Antimicrobial Activity
The biological activities of antimicrobial peptides are often not limited to direct killing of microbes. Many possess immunomodulatory, anti-inflammatory, and even anti-cancer properties. The potential for Odorranain-I1 to exhibit such pleiotropic effects is a largely unexplored and exciting frontier.
Future research should investigate:
Immunomodulatory Effects: Assessing the ability of Odorranain-I1 to modulate the host immune response, for example, by influencing cytokine production, promoting immune cell recruitment, or neutralizing endotoxins like lipopolysaccharide (LPS).
Anti-biofilm Activity: Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. youtube.com Investigating the efficacy of Odorranain-I1 in preventing biofilm formation and eradicating established biofilms is a critical area of research. nih.gov
Wound Healing Properties: Evaluating the potential of Odorranain-I1 to promote cell proliferation and migration, which could accelerate wound closure in infected and non-infected models.
Anti-cancer Activity: Screening Odorranain-I1 against various cancer cell lines to determine if its membrane-disrupting properties can be selectively targeted towards malignant cells.
By expanding the scope of research beyond its direct antimicrobial effects, the full therapeutic potential of the Odorranain-I1 scaffold can be more comprehensively understood and exploited.
Q & A
Q. What experimental methods are recommended for structural characterization of Odorranain-I1?
To determine the secondary structure (e.g., α-helix, β-sheet), use circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles). For tertiary structure analysis, nuclear magnetic resonance (NMR) or X-ray crystallography is advised, though this requires high peptide purity (>95%) and stable folding . Compare results with Protein Data Bank (PDB) entries of homologous AMPs (e.g., LL-37 or polyphemusin) to infer functional motifs .
Q. How should researchers design in vitro assays to evaluate Odorranain-I1’s antimicrobial activity?
Adopt standardized protocols:
- MIC/MBC assays : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include controls like polymyxin B .
- Hemolysis assays : Test peptide toxicity via erythrocyte lysis at concentrations ≥4× MIC to assess therapeutic index .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
Q. What bioinformatics tools are suitable for predicting Odorranain-I1’s mechanism of action?
Leverage sequence alignment tools (BLAST, Clustal Omega) to identify conserved domains linked to membrane disruption or intracellular targets. Molecular docking (AutoDock Vina) can model interactions with lipid bilayers or bacterial proteins. Validate predictions with experimental data (e.g., membrane depolarization assays using DiSC3(5)) .
Advanced Research Questions
Q. How can contradictory data on Odorranain-I1’s cytotoxicity across studies be resolved?
Contradictions often arise from variable experimental conditions:
- Cell lines : Primary cells vs. immortalized lines (e.g., HEK293) may show differing sensitivity. Standardize cell sources and passage numbers .
- Solubility : Use dynamic light scattering (DLS) to confirm peptide aggregation state, which affects bioavailability .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s) to ensure reproducibility across ≥3 biological replicates .
Q. What strategies optimize Odorranain-I1’s stability in physiological environments?
- Peptide engineering : Introduce D-amino acids or cyclization to resist proteolysis .
- Formulation : Test lipid nanoparticles (LNPs) or PEGylation to enhance serum stability. Monitor half-life via HPLC in simulated body fluid .
- Synergy screens : Combine with FDA-approved adjuvants (e.g., EDTA) to reduce required dosage and mitigate degradation .
Q. How do researchers address discrepancies between in silico predictions and empirical data for Odorranain-I1’s efficacy?
- Validation pipelines : Cross-check computational predictions (e.g., molecular dynamics simulations of membrane insertion) with experimental techniques like fluorescence anisotropy or cryo-EM .
- Parameter calibration : Refine force fields in simulations using empirical data (e.g., bilayer perturbation assays) to improve predictive accuracy .
Q. What in vivo models are appropriate for studying Odorranain-I1’s pharmacokinetics and toxicity?
- Murine models : Use neutropenic mice for systemic infection studies. Measure peptide clearance rates via LC-MS/MS in plasma and organs .
- Zebrafish embryos : Ideal for high-throughput toxicity screening; track developmental abnormalities post-peptide exposure .
- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal studies, ensuring 3R principles (Replacement, Reduction, Refinement) .
Methodological Frameworks for Rigorous Research
How to formulate a hypothesis-driven research question on Odorranain-I1’s resistance evolution?
Apply the PICO framework:
Q. What statistical methods are critical for analyzing Odorranain-I1’s dose-response data?
Q. How to ensure reproducibility in Odorranain-I1 research?
- Data transparency : Deposit raw data (e.g., MIC values, NMR spectra) in public repositories like Zenodo .
- Protocol details : Specify buffer pH, temperature, and peptide handling (e.g., freeze-thaw cycles) in supplementary materials .
- Peer review : Preprint submissions (bioRxiv) for early feedback before journal publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
